4-Bromo-3-chlorobenzene-1,2-diamine
Overview
Description
4-Bromo-3-chlorobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrClN2. It has a molecular weight of 221.48 . The IUPAC name for this compound is 4-bromo-3-chloro-1,2-benzenediamine .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chlorobenzene-1,2-diamine is represented by the InChI code 1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-chlorobenzene-1,2-diamine are not available, benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
4-Bromo-3-chlorobenzene-1,2-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Benzene derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The mode of action of 4-Bromo-3-chlorobenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can influence various biochemical pathways depending on their specific functional groups and targets .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromo-3-chlorobenzene-1,2-diamine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP2C9, an enzyme involved in drug metabolism .
Result of Action
Benzene derivatives can have various effects at the molecular and cellular levels, depending on their specific functional groups and targets .
properties
IUPAC Name |
4-bromo-3-chlorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGRNKLELOPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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